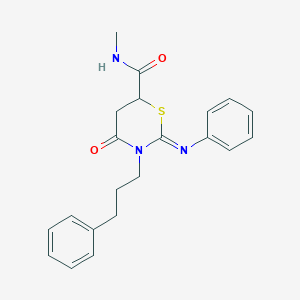![molecular formula C25H17Cl2N5O B15029605 6-chloro-2-{(2E)-2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B15029605.png)
6-chloro-2-{(2E)-2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, methoxy, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the chloro, methoxy, and phenyl substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and phenylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and ensure consistent quality.
化学反应分析
Types of Reactions
6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolines.
科学研究应用
6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
6-Chloro-2-methylquinoline: A related compound with a similar quinoline core but different substituents.
2-Chloro-7-methoxyquinoline: Another similar compound with a quinoline core and chloro and methoxy substituents.
Uniqueness
6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is unique due to its specific combination of substituents and its potential applications in various scientific fields. Its structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C25H17Cl2N5O |
|---|---|
分子量 |
474.3 g/mol |
IUPAC 名称 |
6-chloro-N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C25H17Cl2N5O/c1-33-19-9-7-16-11-17(24(27)29-22(16)13-19)14-28-32-25-30-21-10-8-18(26)12-20(21)23(31-25)15-5-3-2-4-6-15/h2-14H,1H3,(H,30,31,32)/b28-14+ |
InChI 键 |
HTHOEULHDQZVQD-CCVNUDIWSA-N |
手性 SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)Cl |
规范 SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B15029534.png)
![1-{1-[2-(azepan-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B15029542.png)
![Heptyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B15029544.png)


![(4Z)-2-(ethylsulfanyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5(4H)-one](/img/structure/B15029568.png)
![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15029572.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029579.png)
![(2E,5E)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15029593.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B15029594.png)
![6-methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B15029612.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029614.png)
![Methyl [3-(4-fluorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B15029615.png)
